![molecular formula C12H10ClN3O2S B12913862 6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione CAS No. 82696-77-3](/img/structure/B12913862.png)
6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thiazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathogenic organisms .
Comparison with Similar Compounds
6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione can be compared with other thiazolopyrimidine derivatives, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound also features a thiazolopyrimidine core and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and are known for their medicinal properties.
Thiazolopyrimidine derivatives: These compounds have been studied for their potential as small molecule inhibitors in various biological pathways.
The uniqueness of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
CAS No. |
82696-77-3 |
|---|---|
Molecular Formula |
C12H10ClN3O2S |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
6-(4-chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H10ClN3O2S/c13-7-1-3-8(4-2-7)14-9-10(17)15-12-16(11(9)18)5-6-19-12/h1-4,9,14H,5-6H2 |
InChI Key |
RIXDUCNZSMWCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=O)C(C(=O)N21)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
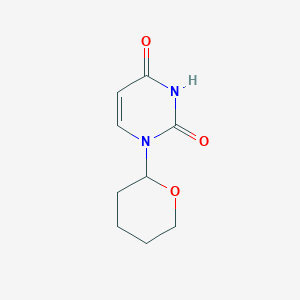
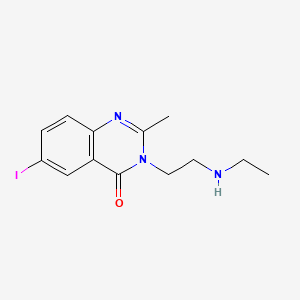
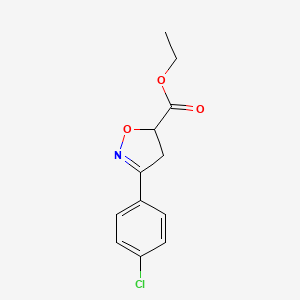
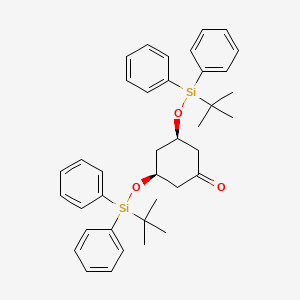
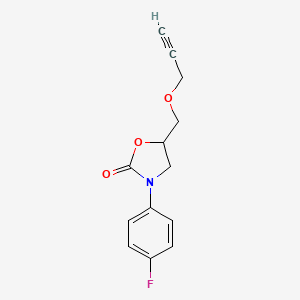

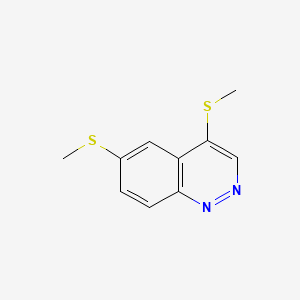
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
